4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid
Description
4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid (CAS: 299181-49-0) is a sulfamoyl-substituted benzoic acid derivative with a molecular formula of C₁₁H₁₅NO₆S and a molecular weight of 289.30 g/mol . The compound features a methoxy group at the 4-position and a 2-methoxyethylsulfamoyl moiety at the 3-position of the benzoic acid core. Its structural design balances hydrophilicity (via methoxy and sulfamoyl groups) and moderate lipophilicity, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring sulfonamide interactions.
Properties
IUPAC Name |
4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-17-6-5-12-19(15,16)10-7-8(11(13)14)3-4-9(10)18-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWXIGRBWJXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-methoxyethylamine and a sulfonylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogues:
Sulfamoyl Benzoic Acid Analogues ()
- Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid): Exhibited a binding affinity of -8.53 kcal/mol (vs. -7.94 kcal/mol for Compound 3) due to sulfamoyl substitution. Enhanced selectivity attributed to improved hydrogen bonding and steric compatibility .
Antibacterial Derivatives ()
- Compound 4h : Demonstrated MIC values <1 µg/mL against E. coli and S. typhi, linked to the diazenyl-methylisoxazolyl group’s electron-withdrawing effects and conjugation with salicylic acid .
Piperidine/Trifluoromethyl Analogues ()
Structure-Activity Relationships (SAR)
Substituent Size and Hydrophilicity: Smaller substituents (e.g., 2-methoxyethyl) optimize solubility and binding kinetics, whereas bulkier groups (e.g., phenoxyphenyl) reduce membrane permeability .
Electron-Donating vs. Withdrawing Groups :
- Methoxy groups enhance electron density on the aromatic ring, favoring π-π stacking. Conversely, trifluoromethyl groups (electron-withdrawing) improve resistance to oxidative metabolism .
Heterocyclic Moieties :
- Pyrrolidine or pyridine rings (e.g., ) introduce hydrogen-bonding sites, critical for target engagement in enzymes like carbonic anhydrase .
Biological Activity
4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential applications, drawing from diverse research sources.
- Molecular Formula : C13H19NO6S
- Molecular Weight : 317.36 g/mol
- Structure : The compound features a benzoic acid core with a methoxy group and a sulfamoyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial for therapeutic applications targeting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that affect cellular functions such as proliferation and apoptosis .
Research Findings
- Antiproliferative Activity : Studies have indicated that derivatives of benzoic acid, including this compound, exhibit antiproliferative effects on cancer cell lines. For instance, compounds derived from benzoic acid have shown significant inhibition of cell growth in various cancer models .
- Proteasome Activation : Research has demonstrated that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts, suggesting potential applications in anti-aging therapies .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on normal and cancerous cell lines. Results showed minimal cytotoxicity at effective concentrations, indicating a favorable therapeutic index .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxybenzoic Acid | Structure | Moderate enzyme inhibition |
| 4-Methoxy-3-p-tolylsulfamoyl-benzoic Acid | Structure | Antiproliferative effects observed |
| 4-Methoxy-3-{[(2-methoxyethyl)amino]sulfonyl}benzoic Acid | Structure | Potential proteasome activator |
Case Study 1: Antiproliferative Effects in Cancer Cells
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 5 μM to 20 μM. The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Modulation of Protein Degradation Pathways
In another investigation, fibroblast cells treated with this compound exhibited enhanced proteasomal activity compared to untreated controls. The results suggested that the compound could serve as a modulator for protein homeostasis, potentially beneficial for age-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
